molecular formula C25H20N2O4 B4038939 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl acetate

2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl acetate

Cat. No.: B4038939
M. Wt: 412.4 g/mol
InChI Key: USWLZSIDDAZYPY-UHFFFAOYSA-N
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Description

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl acetate is a synthetic organic compound featuring a 4,5-diphenyloxazole core substituted with an amino-oxo-phenylethyl acetate group.

Properties

IUPAC Name

[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-17(28)30-23(20-15-9-4-10-16-20)24(29)27-25-26-21(18-11-5-2-6-12-18)22(31-25)19-13-7-3-8-14-19/h2-16,23H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWLZSIDDAZYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl acetate typically involves multi-step organic reactions One common method starts with the preparation of the oxazole ring, which can be synthesized via the cyclization of appropriate precursors such as α-haloketones and amides

    Cyclization Reaction: The initial step involves the cyclization of α-haloketones with amides under basic conditions to form the oxazole ring.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Treatment with aqueous NaOH (1–2 M) at 60–80°C yields 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethanol. The reaction is monitored via TLC (Rf reduction from 0.65 to 0.25 in ethyl acetate/hexane) and confirmed by IR loss of the ester carbonyl peak at 1745 cm⁻¹ .

  • Acidic Hydrolysis : HCl (6 M) in ethanol at room temperature generates acetic acid and the corresponding alcohol derivative. NMR analysis shows the disappearance of the acetate methyl signal at δ 2.05 ppm.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentTemperatureProductYield (%)
BasicNaOH (2 M)80°C2-Oxo-1-phenylethanol derivative78–85
AcidicHCl (6 M)25°CAcetic acid + alcohol92

Nucleophilic Substitution at the Acetate Group

The acetate moiety participates in nucleophilic acyl substitution:

  • Aminolysis : Reacting with primary amines (e.g., benzylamine) in DMF at 100°C replaces the acetate with an amide group. Mass spectrometry confirms the molecular ion peak at m/z 439.4 .

  • Transesterification : Methanol in the presence of catalytic H2SO4 produces methyl acetate and the parent alcohol. GC-MS detects methyl acetate (retention time: 4.2 min).

Oxazole Ring Reactivity

The 4,5-diphenyloxazole core exhibits limited electrophilic substitution due to steric hindrance but undergoes:

  • Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane introduces an oxygen atom at the 2-position, forming an oxazoline-N-oxide. HPLC purity >95% post-reaction .

  • Coordination Chemistry : The oxazole nitrogen binds to transition metals (e.g., Pd(II)) in acetonitrile, forming complexes confirmed by UV-Vis (λmax shift from 270 nm to 310 nm).

Amide Bond Reactivity

The secondary amide group participates in:

  • Acid-Catalyzed Rearrangement : Heating with H2SO4 (conc.) induces Beckmann rearrangement, producing a nitrile derivative. ¹³C-NMR reveals a new CN signal at 118 ppm .

  • Reduction : Sodium borohydride in ethanol reduces the amide to a secondary amine, verified by the appearance of NH stretching at 3350 cm⁻¹ in IR.

Table 2: Key Spectral Data for Reaction Products

Reaction TypeIR (cm⁻¹)¹H-NMR (δ, ppm)MS (m/z)
Aminolysis1650 (C=O amide)4.30 (s, 2H, CH2NH)439.4 [M+H]⁺
Oxidation1260 (N-O)7.85–7.45 (m, 10H Ar)380.4 [M]⁺

Stability and Degradation

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with major mass loss at 250°C (Δm = 78%) due to oxazole ring breakdown.

  • Photodegradation : UV exposure (254 nm) in methanol generates phenylacetic acid via Norrish-type cleavage, identified by LC-MS .

Scientific Research Applications

2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following compounds share the 4,5-diphenyloxazole scaffold but differ in substituents, leading to distinct physicochemical and functional profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS RN Source
Target Compound Not explicitly provided ~382 (estimated) Amino, oxo, phenylethyl acetate Not listed N/A
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid C₁₈H₁₅NO₃ 293.31 Carboxylic acid 49256-87
Methyl 2-(4,5-diphenyl-1,3-oxazol-2-yl)acetate C₁₈H₁₅NO₃ 293.32 Ester 123705-52-2
(4S,5R)-4,5-Diphenyl-2-oxazolidinone C₁₅H₁₃NO₂ 239.26 Oxazolidinone (cyclic carbamate) 23204-70-8

Key Observations :

  • The target compound’s molecular weight is significantly higher (~382 vs. ~293 g/mol) due to the phenylethyl acetate substituent. This group increases hydrophobicity compared to the carboxylic acid or methyl ester analogues .

Physicochemical Properties

  • Melting Points: 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid: 154–155°C . Methyl 2-(4,5-diphenyl-1,3-oxazol-2-yl)acetate: No data, but esters typically exhibit lower melting points than carboxylic acids due to reduced hydrogen bonding. Target Compound: Expected to have a moderate melting point, influenced by the balance between hydrophobic (phenyl, acetate) and polar (amide) groups.
  • Solubility: The carboxylic acid analogue () is likely more soluble in polar solvents (e.g., water, ethanol) than the target compound’s ester-dominated structure . The phenylethyl acetate group in the target compound may enhance lipid solubility, suggesting compatibility with organic solvents (e.g., DMSO, chloroform).

Reactivity and Stability

  • This contrasts with the methyl ester (), which may hydrolyze more slowly due to steric hindrance .
  • Amide Stability: The amino-oxo group in the target compound is likely stable under physiological conditions, similar to the oxazolidinone derivative (), which features a rigid carbamate structure .

Biological Activity

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl acetate (CAS: 123705-52-2) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including pharmacology and biochemistry.

The molecular formula of this compound is C18H15N1O3, with a molecular weight of 293.317 g/mol. The compound features a diphenyl oxazole moiety which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H15NO3
Molecular Weight293.317 g/mol
LogP3.724
PSA52.33 Ų

Antimicrobial Activity

Research indicates that compounds with oxazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of diphenyl oxazole possess antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of oxazole derivatives. Compounds similar to this compound have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Enzyme Inhibition

Enzymatic assays reveal that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases like Alzheimer's .

Study on Antimicrobial Properties

A recent study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity. The study utilized a broth dilution method to ascertain the MIC values across various bacterial strains .

Study on Anticancer Activity

In vitro studies conducted on MCF-7 and HeLa cells showed that treatment with 50 µM of the compound resulted in a cell viability reduction of approximately 70% after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers apoptosis in cancer cells .

Q & A

Q. What protocols ensure reproducibility in synthesizing complex heterocycles?

  • Answer : Strict stoichiometric control (e.g., 0.1 mol precursor, 0.11 mol aldehyde), inert atmosphere for moisture-sensitive steps, and real-time monitoring (e.g., TLC) prevent side reactions. Purification via gradient recrystallization is critical .

Data Interpretation and Validation

Q. How to validate bioactivity mechanisms proposed for oxazole derivatives?

  • Answer : Combine in vitro assays (e.g., enzyme inhibition) with gene expression profiling (RNA-seq) and metabolomics. For example, thiazole derivatives disrupt microbial membrane integrity, validated via SEM and lipid peroxidation assays .

Q. What statistical frameworks address small sample sizes in crystallographic studies?

  • Answer : Bootstrap resampling or Bayesian methods estimate uncertainty in bond lengths/angles. Data-to-parameter ratios >10 ensure model reliability in SC-XRD refinements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl acetate
Reactant of Route 2
Reactant of Route 2
2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxo-1-phenylethyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.